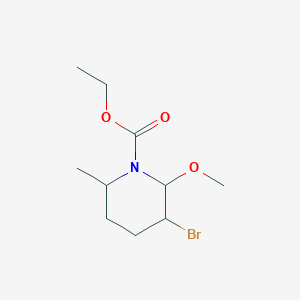
Ethyl 3-bromo-2-methoxy-6-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-methoxy-6-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and an ethyl ester functional group attached to a piperidine ring. Piperidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-2-methoxy-6-methylpiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-6-methylpiperidine, followed by esterification with ethyl chloroformate. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The esterification step is carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-methoxy-6-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-methoxy-6-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-methoxy-6-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-bromo-2-methoxy-6-methylpyridine-1-carboxylate
- Ethyl 3-bromo-2-methoxy-6-methylpiperidine-1-carboxylate
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group enhances its reactivity and potential for diverse chemical transformations .
Propiedades
Número CAS |
111054-39-8 |
|---|---|
Fórmula molecular |
C10H18BrNO3 |
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-methoxy-6-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-4-15-10(13)12-7(2)5-6-8(11)9(12)14-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
KKUFCJVRCPHMKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(CCC(C1OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)


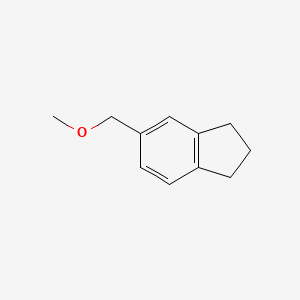
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
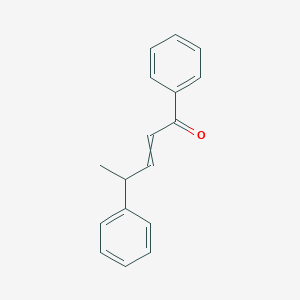
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)

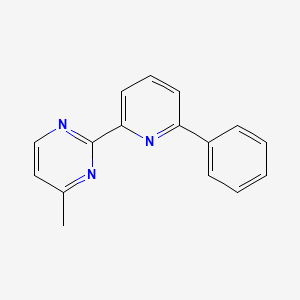
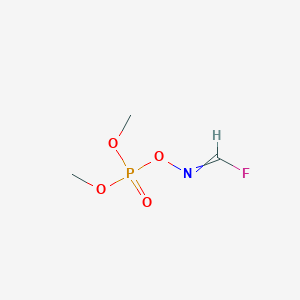
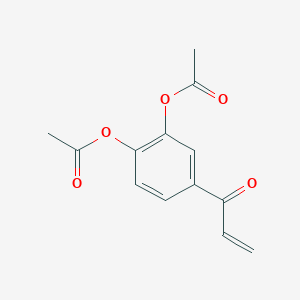

![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
